MAO-B vs. MAO-A Selectivity Profile: A 6.5-Fold Preference for MAO-B Inhibition in Fluorescence-Based Assays
The free base form of 8-chloroquinolin-5-amine demonstrates a measurable preference for inhibiting monoamine oxidase B (MAO-B) over MAO-A. This selectivity is quantified by a 6.5-fold difference in IC50 values. In a fluorescence assay monitoring the conversion of kynuramine to 4-hydroxyquinoline over 20 minutes, the IC50 for MAO-B inhibition was 15.4 µM, while the IC50 for MAO-A inhibition was 100 µM [1][2]. This contrasts with the related compound 5-amino-8-hydroxyquinoline (5AHQ), which is primarily known for proteasome inhibition (IC50 ~0.57-5.03 µM in intact cells) rather than selective MAO-B modulation, demonstrating that the 8-chloro substitution directs biological activity away from metal-dependent proteasome inhibition toward a distinct enzyme target [3].
| Evidence Dimension | Inhibition of Monoamine Oxidase (MAO) Isoforms |
|---|---|
| Target Compound Data | IC50 = 15.4 µM (MAO-B); IC50 = 100 µM (MAO-A) |
| Comparator Or Baseline | 5-amino-8-hydroxyquinoline (5AHQ): IC50 for proteasome inhibition = 0.57-5.03 µM (intact cells) |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A; distinct target profile compared to 5AHQ |
| Conditions | Fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 mins; 5AHQ data from AMC release in intact leukemia/myeloma cells |
Why This Matters
This selectivity profile distinguishes 8-chloroquinolin-5-amine as a starting point for developing MAO-B selective probes or therapeutics, a target implicated in Parkinson's disease and other neurological conditions, whereas 5AHQ is pursued for oncology applications.
- [1] BindingDB. BDBM50401987 CHEMBL1492484: MAO-B Inhibition Data. View Source
- [2] BindingDB. BDBM50401987 CHEMBL1492484: MAO-A Inhibition Data. View Source
- [3] PatSnap Synapse. Delving into the Latest Updates on 5-AHQ with Synapse. View Source
